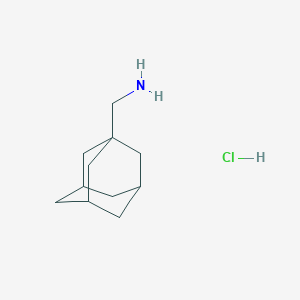

Adamantan-1-ylmethanamine hydrochloride

Description

Properties

IUPAC Name |

1-adamantylmethanamine;hydrochloride | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H19N.ClH/c12-7-11-4-8-1-9(5-11)3-10(2-8)6-11;/h8-10H,1-7,12H2;1H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

SCNHINHHYKFASL-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1C2CC3CC1CC(C2)(C3)CN.Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H20ClN | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID80485179 | |

| Record name | 1-(Tricyclo[3.3.1.1~3,7~]decan-1-yl)methanamine--hydrogen chloride (1/1) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80485179 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

201.73 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1501-98-0 | |

| Record name | 1501-98-0 | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=187483 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | 1-(Tricyclo[3.3.1.1~3,7~]decan-1-yl)methanamine--hydrogen chloride (1/1) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80485179 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | adamantan-1-ylmethanamine hydrochloride | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Preparation Methods

Synthesis of N-(1-Adamantyl)-Formamide

The first step involves the reaction of 1-bromoadamantane (3) with formamide in the presence of sulfuric acid. This method, adapted from amantadine hydrochloride synthesis, proceeds as follows:

-

Reactants : 1-bromoadamantane (1.5 mol), formamide (13.5 mol), sulfuric acid (96%, 8.25 mol).

-

Conditions : The mixture is heated to 85°C for 5.5 hours, monitored by TLC (methanol/CHCl₃/NH₃ = 1:6:1).

-

Workup : The product is precipitated in ice-cold water, filtered, and recrystallized from methanol-water.

-

Yield : 94.44% of N-(1-adamantyl)-formamide (6), with a purity of 98.8% (GC).

This step avoids oleum, a hazardous and costly reagent, enhancing operational safety and economic feasibility.

Hydrolysis to Adamantan-1-ylmethanamine Hydrochloride

The intermediate (6) is hydrolyzed using hydrochloric acid:

-

Reactants : N-(1-adamantyl)-formamide (0.3 mol), HCl (19.46%, 1.05 mol).

-

Conditions : Reflux for 1 hour, with progress tracked via TLC (CHCl₃/methanol/NH₃ = 6:1:1).

-

Workup : The aqueous layer is evaporated, and the residue is crystallized with acetone.

-

Yield : 93.17% of the final product, achieving a combined yield of 88% over two steps.

Table 1 : Key Parameters for Two-Step Synthesis

| Parameter | Step 1 | Step 2 |

|---|---|---|

| Temperature | 85°C | Reflux |

| Reaction Time | 5.5 hours | 1 hour |

| Yield | 94.44% | 93.17% |

| Purity (GC/HPLC) | 98.8% | >99% |

Ritter Reaction-Based Synthesis from Adamantane

Formation of N-(Adamantyl)Formamide

This method, derived from 1-adamantanamine hydrochloride synthesis, employs a Ritter reaction:

-

Reactants : Adamantane (0.1 mol), hydrocyanic acid (1.7 mol), tertiary butanol (0.4 mol), sulfuric acid (96%).

-

Conditions : Emulsification at 25°C for 1.5 hours, followed by 30 minutes of post-reaction.

-

Workup : Precipitation on ice, filtration, and washing yield N-(adamantyl)formamide.

Hydrolysis and Salt Formation

The formamide intermediate is hydrolyzed under alkaline conditions:

-

Reactants : N-(adamantyl)formamide, NaOH (60 g in diethylene glycol).

-

Conditions : Reflux for 10 hours, followed by extraction with ether and HCl.

-

Yield : 70% of 1-adamantanamine hydrochloride after distillation.

While this method is effective for the parent amine, substituting formamide with methylformamide could theoretically yield this compound, though this adaptation remains unreported in literature.

Industrial-Scale Optimization

One-Pot Two-Step Procedure

To avoid isolating intermediates, a one-pot approach scales the synthesis to 250 g:

-

Reactants : 1-bromoadamantane (1.5 mol), formamide (13.5 mol), H₂SO₄ (8.25 mol).

-

Conditions : Sequential heating to 85°C (5.5 hours) and reflux with HCl (1 hour).

-

Yield : 88% overall, demonstrating scalability without compromising efficiency.

Table 2 : Comparative Analysis of Methods

| Method | Starting Material | Steps | Yield | Cost Efficiency |

|---|---|---|---|---|

| Two-Step (1-Bromoadamantane) | 1-Bromoadamantane | 2 | 88% | High |

| Ritter Reaction (Adamantane) | Adamantane | 3 | 70% | Moderate |

Challenges and Innovations

Solvent and Reagent Selection

Chemical Reactions Analysis

Types of Reactions

Adamantan-1-ylmethanamine hydrochloride undergoes various chemical reactions, including:

Oxidation: Can be oxidized to form corresponding amine oxides

Reduction: Reduction reactions can yield secondary amines

Substitution: Nucleophilic substitution reactions can introduce different functional groups

Common Reagents and Conditions

Oxidizing agents: Hydrogen peroxide or peracids for oxidation reactions

Reducing agents: Lithium aluminum hydride for reduction reactions

Solvents: Organic solvents like dichloromethane or ethanol

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield amine oxides, while substitution reactions can produce a variety of functionalized derivatives.

Scientific Research Applications

Chemistry

Adamantan-1-ylmethanamine hydrochloride serves as a building block for synthesizing more complex adamantane derivatives. Its unique cage-like structure imparts significant stability, making it an ideal candidate for further chemical modifications.

Biology

Research indicates potential antiviral properties , particularly against the influenza A virus. The compound inhibits viral replication by blocking the M2 proton channel, thus preventing the release of viral genetic material into host cells.

Medicine

The compound is being investigated for its potential use in treating neurological disorders due to its structural similarities to existing antiviral and antiparkinsonian drugs like amantadine and rimantadine. Its mechanism of action may provide insights into developing new therapeutic agents.

Industry

In industrial applications, this compound is utilized in developing advanced materials, including polymers and coatings. Its stability and rigidity make it suitable for creating high-performance materials with specific properties .

Case Study 1: Antiviral Activity

A study conducted on the antiviral effects of this compound demonstrated its ability to inhibit influenza A virus replication effectively. The compound was shown to interfere with viral RNA synthesis, highlighting its potential as a therapeutic agent in virology.

Case Study 2: Neurological Applications

Research exploring the compound's effects on neurological disorders revealed promising results in animal models. The structural similarity to known treatments suggests that it may offer similar benefits with potentially fewer side effects .

Mechanism of Action

The mechanism of action of adamantan-1-ylmethanamine hydrochloride involves its interaction with specific molecular targets. In biological systems, it may act by:

Binding to enzymes or receptors: Modulating their activity

Interfering with viral replication: Inhibiting key steps in the viral life cycle

Disrupting microbial cell membranes: Leading to antimicrobial effects

Comparison with Similar Compounds

Biological Activity

Adamantan-1-ylmethanamine hydrochloride, also known as 1-adamantanemethylamine hydrochloride, is a derivative of adamantane with significant biological activity. This compound has garnered attention for its potential applications in antiviral therapies and neurological treatments. This article delves into its biological activity, mechanisms of action, and relevant research findings.

Chemical Structure and Properties

This compound has the molecular formula C₁₁H₂₀ClN. Its unique polycyclic structure, characterized by four fused cyclohexane rings (the adamantane core), contributes to its stability and biological properties. The hydrochloride salt form enhances its solubility in aqueous environments, making it suitable for pharmaceutical applications.

Antiviral Activity

Mechanism of Action:

this compound is primarily recognized for its antiviral properties, particularly against the influenza A virus. The compound inhibits viral replication by interfering with the uncoating process of the virus, which is essential for viral entry into host cells . This mechanism is similar to that of other adamantane derivatives, such as amantadine and rimantadine, which have been historically used to treat influenza infections.

Research Findings:

Recent studies have demonstrated that adamantan-1-ylmethanamine exhibits broad-spectrum antiviral activity, including effects against human immunodeficiency virus (HIV) and other viral pathogens. For instance, a study highlighted its ability to suppress the growth of certain viruses in vitro .

Neurological Applications

Dopaminergic Activity:

In addition to its antiviral properties, this compound has been investigated for its potential in treating neurological disorders, particularly Parkinson's disease. The compound enhances dopamine release in the brain, which is crucial for motor control and coordination. This dopaminergic activity positions it as a candidate for antiparkinsonian therapies.

Case Studies:

Clinical applications have shown that compounds like adamantan-1-ylmethanamine can alleviate symptoms associated with Parkinson's disease and drug-induced extrapyramidal reactions. Its efficacy in increasing dopamine levels supports its use in managing these conditions.

Summary of Biological Activities

The following table summarizes the key biological activities associated with this compound:

| Activity | Target/Mechanism | Research Findings |

|---|---|---|

| Antiviral | Inhibition of viral uncoating | Effective against influenza A and HIV in vitro |

| Neurological | Dopaminergic enhancement | Improves symptoms in Parkinson's disease |

| Antimicrobial | Broad-spectrum antibacterial effects | Exhibits activity against Gram-positive bacteria |

Q & A

Q. What are the standard synthetic protocols for preparing Adamantan-1-ylmethanamine hydrochloride with high purity?

The compound is typically synthesized via hydrogenation of a nitrile precursor followed by HCl treatment. For example, hydrogenation of an adamantane-derived nitrile (e.g., adamantanenitrile) under catalytic conditions (e.g., H₂/Pd-C) yields the primary amine, which is then treated with HCl in ether to form the hydrochloride salt. This method achieves ~88% purity, as confirmed by ¹H/¹³C NMR and elemental analysis . Key parameters include reaction time (12–24 hr), temperature (25–50°C), and stoichiometric control of HCl to avoid over-acidification.

| Parameter | Value/Description |

|---|---|

| Starting Material | Adamantanenitrile derivative |

| Catalyst | Pd-C (5–10 wt%) |

| Reaction Medium | Ethanol or ether |

| Purity Verification | ¹H NMR (δ 1.6–2.1 ppm, adamantane protons), elemental analysis (C, H, N ±0.3%) |

Q. How can researchers distinguish this compound from structurally similar adamantane-based amines (e.g., memantine, amantadine)?

Analytical differentiation requires a combination of techniques:

- HPLC with pre-column derivatization : Using 4-fluoro-7-nitro-2,1,3-benzoxadiazole (NBD-F) to tag primary amines, followed by reverse-phase HPLC with UV detection (λ = 480 nm). Retention times vary due to differences in hydrophobicity (e.g., Adamantan-1-ylmethanamine elutes earlier than 3,5-dimethyladamantanamine derivatives) .

- Mass spectrometry : Molecular weight differences (e.g., Adamantan-1-ylmethanamine HCl: MW 187.7; memantine HCl: MW 215.8) .

- ¹³C NMR : Distinct shifts for methylene vs. methyl groups attached to the adamantane core .

Q. What safety precautions are critical when handling this compound in laboratory settings?

- PPE : Gloves, goggles, and lab coats to prevent skin/eye contact (irritant properties noted in SDS) .

- Ventilation : Use fume hoods to avoid inhalation of fine particles.

- Storage : Keep in airtight containers under inert gas (N₂/Ar) at 2–8°C to prevent degradation .

- Spill Management : Neutralize with sodium bicarbonate and absorb with inert material (e.g., vermiculite) .

Advanced Research Questions

Q. What advanced analytical methods enable quantification of this compound in biological matrices?

A validated HPLC-fluorescence method involves:

- Derivatization : React with 4-chloro-7-nitrobenzofurazan (NBD-Cl) at pH 9.0 (borate buffer) to form a fluorescent adduct .

- Chromatography : C18 column, gradient elution (acetonitrile/0.1% TFA in H₂O), flow rate 1.0 mL/min.

- Detection : λₑₓ = 470 nm, λₑₘ = 530 nm.

- Sensitivity : LOD = 0.1 µg/mL, LOQ = 0.3 µg/mL in plasma .

Q. How does this compound function as a P2X7 receptor antagonist in preclinical inflammation models?

The compound inhibits P2X7-mediated calcium flux (IC₅₀ = 18 nM for human receptors) and YO-PRO-1 uptake (IC₅₀ = 85 nM), blocking ATP-induced IL-1β release. In vivo, it reduces carrageenan-induced paw edema (ED₅₀ = 10 mg/kg) and collagen-induced arthritis progression. Experimental design includes:

- Dosing : Oral administration (1–30 mg/kg) in rodent models.

- Endpoint assays : ELISA for cytokines (IL-6, TNF-α), histopathology for joint damage .

Q. What strategies improve the metabolic stability of Adamantan-1-ylmethanamine derivatives for CNS-targeted applications?

- Isotopic labeling : Use of deuterated analogs (e.g., 1-aminoadamantane-d15) to slow hepatic metabolism .

- Structural modification : Introduction of electron-withdrawing groups (e.g., -CF₃) on the adamantane scaffold to reduce CYP450 oxidation .

- Prodrug design : Esterification of the amine group to enhance blood-brain barrier penetration .

Q. How can computational modeling guide the design of Adamantan-1-ylmethanamine-based inhibitors for viral targets?

- Docking studies : Use Schrödinger Suite or AutoDock Vina to predict binding affinity to influenza A M2 proton channels (PDB ID: 2KQT). Key interactions include hydrogen bonding with His37 and hydrophobic contacts with adamantane .

- MD simulations : Assess stability of ligand-receptor complexes over 100 ns trajectories (AMBER force field) .

Data Contradictions & Resolution

- Purity discrepancies : reports 88% purity via NMR, while cites 99% via elemental analysis. Resolution requires orthogonal methods (e.g., HPLC-MS) to confirm batch-specific variability .

- Species-specific potency : AACBA (a derivative) shows 10-fold lower activity at rat vs. human P2X7 receptors, necessitating careful model selection for translational studies .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.